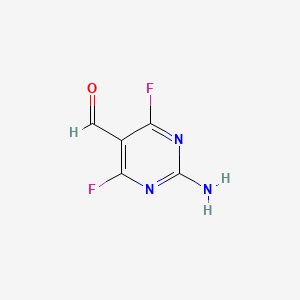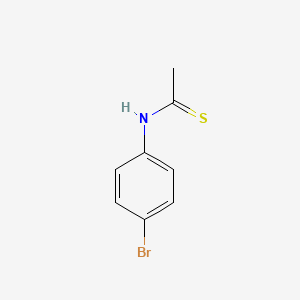
N-(4-bromophenyl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)ethanethioamide: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethanethioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)ethanethioamide typically involves the reaction of 4-bromoaniline with ethanethioamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as the preparation of reactants, the controlled addition of catalysts, and the maintenance of optimal reaction conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(4-bromophenyl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl ethanethioamides.
Scientific Research Applications
Chemistry: N-(4-bromophenyl)ethanethioamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has been studied for its potential antimicrobial and anticancer properties. It has shown promising activity against certain bacterial and fungal strains, as well as potential efficacy in inhibiting cancer cell growth .
Industry: In the materials science field, this compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)ethanethioamide exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
N-(4-chlorophenyl)ethanethioamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-fluorophenyl)ethanethioamide: Contains a fluorine atom in place of bromine.
N-(4-methylphenyl)ethanethioamide: Features a methyl group instead of a halogen.
Uniqueness: N-(4-bromophenyl)ethanethioamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine’s larger atomic size and different electronic properties compared to chlorine or fluorine can result in distinct chemical behavior and interactions with biological targets.
Properties
CAS No. |
20980-00-1 |
|---|---|
Molecular Formula |
C8H8BrNS |
Molecular Weight |
230.13 g/mol |
IUPAC Name |
N-(4-bromophenyl)ethanethioamide |
InChI |
InChI=1S/C8H8BrNS/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) |
InChI Key |
NTUJCOHECNHZIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


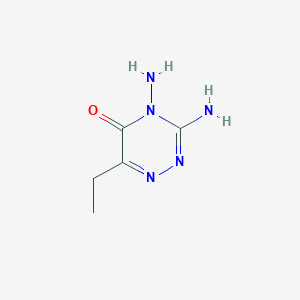
![5,6-Dihydroimidazo[1,2-a]pyridin-7(8H)-one](/img/structure/B13104382.png)
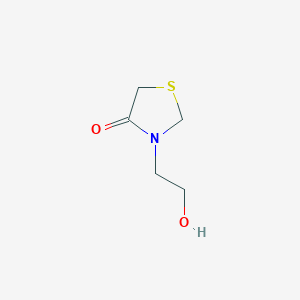


![2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B13104399.png)
![5-([1,1'-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13104408.png)
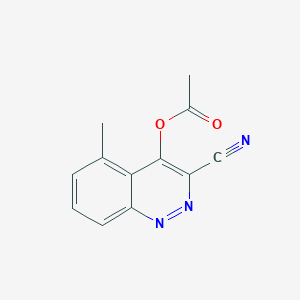
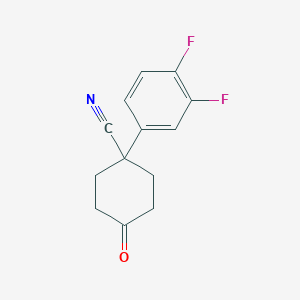
![6-(Aminomethyl)bicyclo[4.1.0]heptan-3-one](/img/structure/B13104427.png)
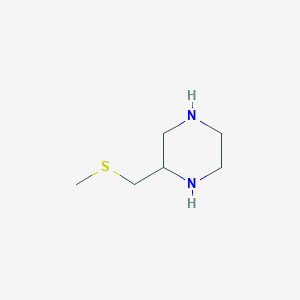
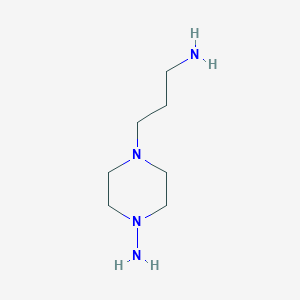
![2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine](/img/structure/B13104437.png)
